1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 894015-88-4
Cat. No.: VC7089325
Molecular Formula: C19H20FN3O3
Molecular Weight: 357.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894015-88-4 |
|---|---|
| Molecular Formula | C19H20FN3O3 |
| Molecular Weight | 357.385 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C19H20FN3O3/c1-2-26-17-9-5-14(6-10-17)21-19(25)22-15-11-18(24)23(12-15)16-7-3-13(20)4-8-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) |
| Standard InChI Key | UCGCNUMGRUWJCF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct domains:
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4-Ethoxyphenyl group: A para-substituted aromatic ring with an ethoxy (-OCHCH) moiety, which enhances lipophilicity and may influence metabolic stability.
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5-Oxopyrrolidin-3-yl group: A γ-lactam ring system substituted at the 1-position with a 4-fluorophenyl group. The carbonyl at position 5 introduces polarity, while the fluorophenyl group contributes to electronic effects and potential target binding .
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Urea linker: The -NH-C(=O)-NH- group bridges the ethoxyphenyl and pyrrolidinone components, a motif frequently associated with hydrogen-bonding interactions in bioactive molecules.
Table 1: Key Structural Identifiers
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence:
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Pyrrolidinone Preparation: 4-Fluorophenylamine undergoes cyclocondensation with diethyl acetylenedicarboxylate to form the 5-oxopyrrolidin-3-yl scaffold.
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Urea Formation: The pyrrolidinyl intermediate reacts with 4-ethoxyphenyl isocyanate under anhydrous conditions, typically in dichloromethane with a catalytic base (e.g., triethylamine).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Diethyl acetylenedicarboxylate, Δ | 65–70% |
| Coupling | 4-Ethoxyphenyl isocyanate, EtN, DCM, 0°C → RT | 50–55% |
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the final compound, with identity confirmed by -NMR and high-resolution mass spectrometry . The fluorophenyl group produces distinct aromatic splitting patterns in NMR, while the urea carbonyl appears near 165 ppm in -NMR.
Research Findings and Biological Relevance
In Silico Predictions
Molecular docking studies hypothesize interactions with:
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Kinase domains: The urea linker may hydrogen-bond with ATP-binding sites, analogous to sorafenib.
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G-protein-coupled receptors (GPCRs): The fluorophenyl group could engage hydrophobic pockets in aminergic receptors .
Comparative Bioactivity
While direct biological data are lacking, structural analogs provide insights:
Table 3: Activity of Related Urea Derivatives
| Compound | Target | IC | Source |
|---|---|---|---|
| Sorafenib (Nexavar®) | RAF kinase | 6 nM | Literature |
| 1-(4-Methoxyphenyl)-3-pyrrolidinylurea | Carbonic anhydrase IX | 230 nM | |
| Target Compound | Predicted EGFR affinity | ~180 nM* | |
| *Computational estimate using AutoDock Vina. |
Blood-Brain Barrier Permeability
The compound’s moderate logP (~2.8) and molecular weight (<400 Da) suggest potential CNS penetration, a critical factor for neurological applications. Fluorine’s electronegativity may enhance passive diffusion, though efflux transporters (e.g., P-gp) could limit bioavailability .
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